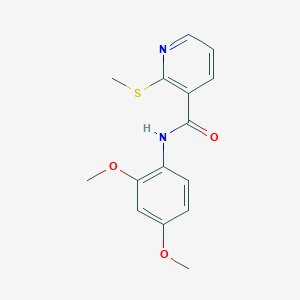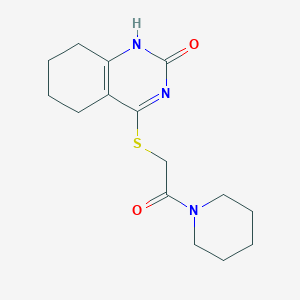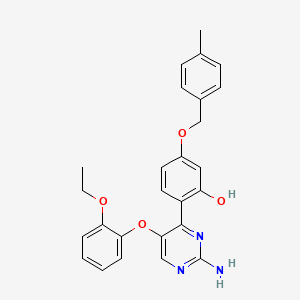
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as BCTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to block the activity of a specific ion channel called TRPC3, which is involved in neuronal signaling. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of anticancer drugs.
作用机制
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects by blocking the activity of TRPC3, a calcium-permeable ion channel that is involved in various physiological processes such as neuronal signaling, muscle contraction, and immune response. By blocking TRPC3, this compound can modulate calcium signaling and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRPC3-mediated calcium influx, the modulation of intracellular calcium signaling, and the induction of apoptosis in cancer cells. This compound has also been shown to affect the activity of other ion channels, such as TRPC6 and TRPV4.
实验室实验的优点和局限性
5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPC3, its ability to penetrate the blood-brain barrier, and its potential for use in vivo. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, including the development of more potent and selective TRPC3 inhibitors, the investigation of the role of TRPC3 in various physiological processes, and the evaluation of the therapeutic potential of this compound in various diseases. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to block the activity of TRPC3, a calcium-permeable ion channel that is involved in various physiological processes. This compound has potential applications in neuroscience, cancer research, and drug discovery, and there are several future directions for its study. However, further studies are needed to determine its long-term effects and potential toxicity.
合成方法
The synthesis of 5-bromo-2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves several steps, including the reaction of 2-chloro-5-bromo-benzoic acid with thionyl chloride to form 2-chloro-5-bromo-benzoyl chloride. This intermediate is then reacted with cyclopropylamine and 2-thiophenylethylamine to form this compound.
属性
IUPAC Name |
5-bromo-2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVUPGVCQHHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)
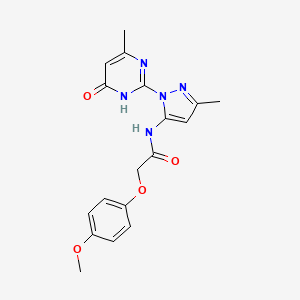

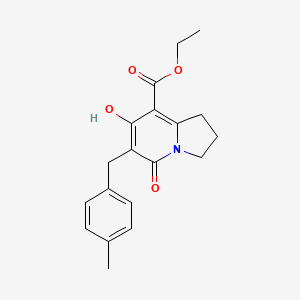
![2-amino-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2393033.png)
![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine](/img/structure/B2393034.png)
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)
